Sodium 2,4,5-triiodobenzoate is a chemical compound characterized by its molecular formula C7H4I3NaO2. It consists of a benzoic acid derivative with three iodine atoms substituted at the 2, 4, and 5 positions on the aromatic ring, along with a sodium salt form. This compound is notable for its applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
The synthesis of sodium 2,4,5-triiodobenzoate can be traced back to methods involving the iodination of benzoic acid derivatives. The compound can be derived from triiodobenzoic acid through neutralization with sodium hydroxide or sodium carbonate.
Sodium 2,4,5-triiodobenzoate is classified as an organoiodine compound and a sodium salt of a carboxylic acid. Its classification allows it to be utilized in various chemical reactions and applications, particularly in organic synthesis and as a reagent in biological assays.
The synthesis of sodium 2,4,5-triiodobenzoate can be achieved through several methods:
Sodium 2,4,5-triiodobenzoate has a unique molecular structure characterized by:
Sodium 2,4,5-triiodobenzoate can participate in various chemical reactions:
The mechanism of action for sodium 2,4,5-triiodobenzoate primarily revolves around its role as a reagent in organic synthesis:
The reactivity profile is influenced by factors such as solvent choice and temperature. For instance, polar aprotic solvents enhance nucleophilicity during substitution reactions.
Sodium 2,4,5-triiodobenzoate has several scientific uses:
Iodinated aromatic compounds represent a cornerstone of modern radiographic contrast media, with triiodobenzoate derivatives serving as fundamental building blocks for intravascular and cavity enhancement agents. These compounds leverage iodine’s high atomic number (Z=53) and K-edge energy (33.2 keV) to provide superior X-ray attenuation compared to soft tissues. Sodium 2,4,5-triiodobenzoate (C~7~H~2~I~3~NaO~2~) exemplifies this class, featuring three iodine atoms positioned at the 2,4, and 5 sites of the benzoic acid ring. Its development reflects decades of research into optimizing safety profiles through molecular engineering, particularly through strategic modifications of side chains and counterion selection to modulate osmolality and hydrophilicity. The following sections dissect the historical trajectory and molecular design principles underpinning this critical diagnostic agent.
The development of iodinated contrast media began in the 1920s with inorganic sodium iodide, which exhibited prohibitive toxicity at imaging-effective concentrations. A breakthrough emerged in the 1950s with the synthesis of 2,4,6-triiodobenzoic acid derivatives, leading to the first clinically viable agents. Sodium acetrizoate (3-acetamido-2,4,6-triiodobenzoate), patented in 1952 (US2603586A), established the core structure for subsequent agents [5]. This ionic monomer delivered approximately 59% iodine by weight—a substantial improvement over earlier compounds—enabling enhanced vascular opacification at lower volumes. Its clinical adoption marked the transition from toxic inorganic iodides to organically bound iodine compounds [5] [8].
However, ionic monomers like acetrizoate induced significant physiological stress due to hyperosmolality (5–8 times plasma osmolality). This limitation spurred two key innovations:
Table 1: Evolution of Iodinated Benzoate Contrast Agents
Generation | Example Compound | Key Structural Features | Iodine Content (%) |
---|---|---|---|
Ionic Monomers | Sodium acetrizoate | Carboxylate group at C1; acetamido at C3 | ~59% |
Non-Ionic | Iohexol | Hydroxyl/amide side chains; no ionic charge | ~46% |
Ionic Dimers | Ioxaglate meglumine/sodium | Two triiodobenzoate units linked | ~60% |
Sodium 2,4,5-triiodobenzoate occupies a unique niche in this lineage as a versatile intermediate for synthesizing advanced agents. Its asymmetric iodine distribution (2,4,5 vs. conventional 2,4,6) facilitates regioselective modifications to optimize biodistribution and excretion kinetics—an approach critical for specialized applications like intra-articular or intrathecal imaging [2] [8].
The efficacy of iodinated contrast agents hinges on reconciling two competing parameters: radiopacity (directly proportional to iodine content) and osmolality (driven by solute concentration and dissociation). Sodium 2,4,5-triiodobenzoate exemplifies this balancing act through deliberate structural choices:
Iodine Positioning and Radiopacity:The 2,4,5-triiodination pattern maximizes iodine density (≈60% by weight) while ensuring molecular stability. Ortho-iodination (positions 2 and 5) sterically shields the carboxylate group, reducing susceptibility to enzymatic cleavage compared to meta-substituted analogs. This configuration sustains radiopacity during prolonged imaging sessions, as evidenced by studies tracking iodine retention in hydrogels [1] [2]. Covalent incorporation into polymers further enhances retention; for example, HA hydrogels modified with triiodobenzoate derivatives maintained X-ray visibility for >5 weeks in vivo [2].
Counterion Selection and Osmolality:Ionic derivatives like sodium 2,4,5-triiodobenzoate dissociate into two osmoles in solution (one cation + one anion). While this yields higher osmolality than non-ionic agents, sodium counterions mitigate cardiac toxicity compared to meglumine. Blending sodium with meglumine or calcium in commercial formulations optimizes osmolality while minimizing ionotropic effects [8]. Additionally, the carboxylate group enables salt formation for solubility tuning—critical for achieving injectable concentrations >300 mgI/mL without precipitation.
Table 2: Structural Impact on Key Physicochemical Parameters
Structural Feature | Effect on Radiopacity | Effect on Osmolality |
---|---|---|
Triiodination (vs. di-iodo) | ↑↑ Attenuation coefficient (+30–40%) | ↑ Required concentration |
Ionic carboxylate group | Neutral | ↑↑ (Dissociation doubles osmoles) |
Hydrophilic amide side chains | Slight ↓ (dilutes iodine %) | ↓↓ (Hydrogen bonding without dissociation) |
Meglumine counterion (vs. Na⁺) | Neutral | ↑ Viscosity; ↓ calcium binding |
Advanced applications exploit covalent conjugation to macromolecules to circumvent osmolality challenges entirely. For instance, iodinated trimethylene carbonate monomers polymerized with poly(ethylene glycol) create injectable radiopaque hydrogels with near-physiological osmolality, as iodine atoms remain immobilized within the polymer network [1]. Similarly, hyaluronic acid hydrogels tethered with triiodobenzoate derivatives enable longitudinal joint imaging without osmotic sequelae, demonstrating the compound’s adaptability in next-generation designs [2].
The molecular evolution of Sodium 2,4,5-triiodobenzoate thus epitomizes the chemical ingenuity applied to iodine-based diagnostics: optimizing atomic efficiency while engineering physiological compatibility through stereochemistry, counterion pairing, and macromolecular integration.
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: